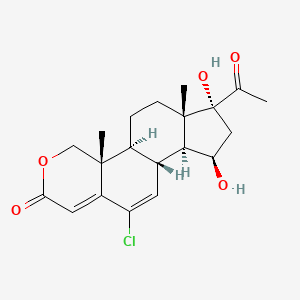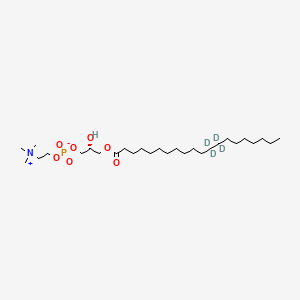![molecular formula C20H20O10 B12421021 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused ring system containing both naphthalene and pyran moieties. The presence of glucopyranosyloxy and hydroxy groups further enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired naphthopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing eco-friendly catalysts and solvents, is also gaining traction in industrial settings .
化学反应分析
Types of Reactions
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- involves its interaction with various molecular targets and pathways. The hydroxy and glucopyranosyloxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .
相似化合物的比较
Similar Compounds
5,7-Dihydroxy-2-methylbenzopyran-4-one: Similar in structure but lacks the glucopyranosyloxy group.
3,5-Dihydroxy-2,7-dimethylbenzopyran-4-one: Contains additional methyl groups but lacks the glucopyranosyloxy group.
Cyclo(Tyr-Tyr): A cyclic dipeptide with different structural features but similar biological activities.
Uniqueness
The presence of the glucopyranosyloxy group in 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- distinguishes it from other similar compounds, enhancing its solubility and biological activity. This unique structural feature allows for more diverse applications in various scientific fields .
属性
分子式 |
C20H20O10 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-8-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-10(23)15-11(28-7)4-8-3-9(22)5-12(14(8)17(15)25)29-20-19(27)18(26)16(24)13(6-21)30-20/h2-5,13,16,18-21,23-27H,6H2,1H3/t13-,16-,18+,19-,20-/m1/s1 |
InChI 键 |
RWIMOSLJMIEFCG-CZNQJBLBSA-N |
手性 SMILES |
CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O1)O |
规范 SMILES |
CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



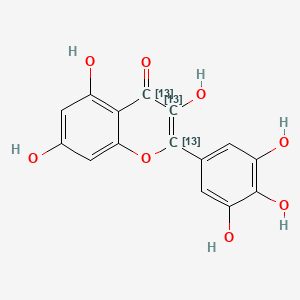
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
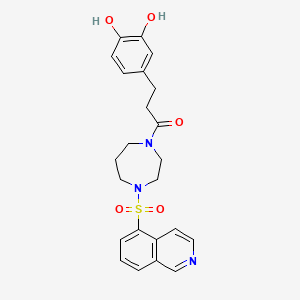


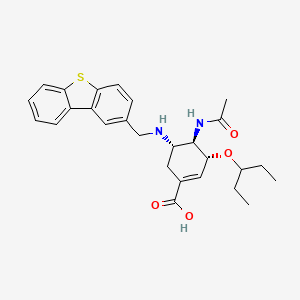
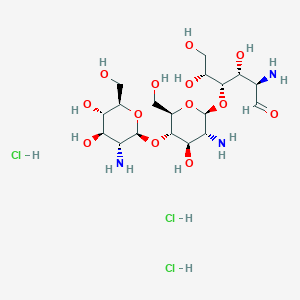
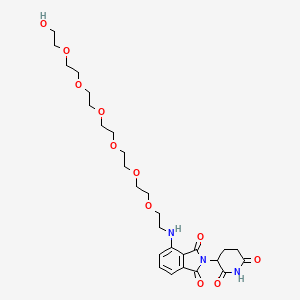
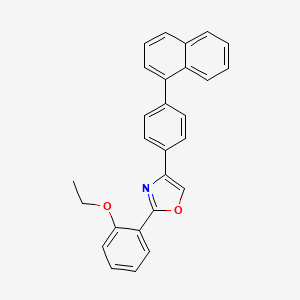
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
